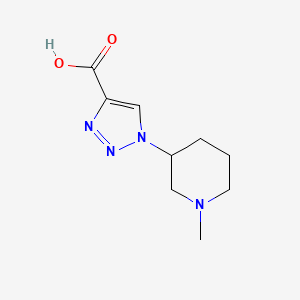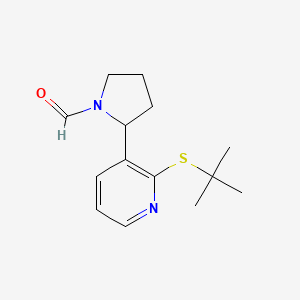
2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the fourth position, and a 1-methylpyrrolidin-2-yl group at the fifth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. This reaction proceeds through a series of steps, including esterification, cyclization, and chlorination, to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the pyridine ring.
Applications De Recherche Scientifique
2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methylpyridine: A related compound with a similar structure but lacking the pyrrolidinyl group.
2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine: Another similar compound with slight structural differences.
Uniqueness
2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine is unique due to the presence of the 1-methylpyrrolidin-2-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and contributes to its specific applications in scientific research and industry.
Propriétés
Formule moléculaire |
C11H15ClN2 |
|---|---|
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
2-chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H15ClN2/c1-8-6-11(12)13-7-9(8)10-4-3-5-14(10)2/h6-7,10H,3-5H2,1-2H3 |
Clé InChI |
XMEROKHPRHKWAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C2CCCN2C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11798310.png)









